dcpp serves as a versatile ligand for numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Here are some specific cross-coupling reactions where dcpp demonstrates its effectiveness:
The success of dcpp in these reactions lies in its ability to form stable and well-defined complexes with various transition metals, particularly palladium and nickel. These complexes activate the participating organic molecules, facilitating the desired bond formation.
Beyond cross-coupling reactions, dcpp shows promise in other areas of scientific research:
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a specialized chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C27H50B2F8P2, and it has a molecular weight of approximately 612.26 g/mol. This compound appears as a white to light yellow powder or crystalline solid, with a minimum purity of 95% as determined by redox titration. It is known for its stability and solubility in various organic solvents, making it a valuable reagent in research and industrial applications .
dcp should be handled with care following standard laboratory practices for organic compounds. Specific hazard data may not be available, but potential concerns include:
The chemical behavior of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is primarily influenced by its phosphonium and tetrafluoroborate groups. It can participate in several types of reactions:
The synthesis of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate typically involves the following steps:
This method allows for the efficient production of the compound with high purity levels .
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate finds applications in various fields:
Research on interaction studies involving propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate primarily focuses on its reactivity with other chemical species. Its interactions with nucleophiles and electrophiles can provide insights into its potential applications in organic synthesis and material science. Additionally, studies on its solubility and stability in various solvents are essential for understanding its practical uses.
Several compounds share structural similarities with propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | C27H51BF4P2 | 524.46 |
Dicyclohexylphosphine oxide | C12H23OP | 198.31 |
Tetraethylammonium tetrafluoroborate | C8H20BF4N | 202.07 |
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its dual dicyclohexylphosphonium structure combined with the tetrafluoroborate anion, which enhances its stability and reactivity compared to other similar compounds. Its specific applications in catalysis and material science further distinguish it from other phosphonium-based compounds.
The discovery of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate emerged from iterative advancements in phosphonium salt chemistry. Early work on dicyclohexylphosphine (CAS 829-84-5), a precursor to this compound, highlighted its utility as a ligand in transition-metal catalysis. By the early 21st century, researchers began exploring quaternized phosphonium derivatives for their enhanced stability and tunable Lewis acidity. The specific synthesis of this bidentate phosphonium salt likely arose from efforts to create cationic systems capable of chelating anions, as evidenced by related work on phosphonium-borane hybrids reported in 2008.
A pivotal milestone was the recognition that linking two dicyclohexylphosphonium groups via a flexible alkylene chain could enhance cooperative effects in catalysis. This design principle, coupled with the use of tetrafluoroborate as a weakly coordinating anion, optimized the compound’s solubility and reactivity in polar aprotic solvents. By 2025, its applications had expanded to include roles in silicon-based polymer synthesis, reflecting broader trends in materials chemistry.
The systematic IUPAC name, dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium ditetrafluoroborate, encodes its structural features:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₅₂F₈P₂B₂ | |
Molecular Weight | 612.26 g/mol | |
Melting Point | 178–183°C | |
Purity | 97% | |
Canonical SMILES | B-(F)(F)F.B-(F)(F)F.C1CCC(CC1)PH+C4CCCCC4 |
Classified as a bidentate phosphonium salt, it belongs to a subclass of cationic Lewis acids where two phosphorus centers cooperate to bind substrates. This contrasts with monodentate analogs like [2,4,6-trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, which lack such cooperative effects. The propane spacer provides conformational flexibility, enabling adaptive geometry during catalytic cycles.
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate excels in silacarboxylic acid synthesis, where it facilitates Si–O bond formation under mild conditions. Its mechanism likely involves polarization of silicon precursors via dual phosphorus-centered Lewis acidity, a hypothesis supported by computational studies on related systems. Compared to traditional catalysts like tetrabutylammonium fluoride, this compound offers superior thermal stability and reduced hydrolysis sensitivity, enabling reactions in aqueous-organic biphasic systems.
Recent applications exploit its ability to stabilize reactive intermediates. For example, in polycarbosilane synthesis, the compound’s large steric bulk prevents oligomerization, yielding narrowly dispersed polymers. These advances underscore its role in bridging molecular and macromolecular chemistry.
The development of this compound reflects a broader shift toward multifunctional phosphonium systems. Early studies on monodentate salts focused on their phase-transfer capabilities, but limitations in substrate selectivity spurred interest in bidentate designs. Key innovations include:
Ongoing research explores hybrid systems integrating phosphonium moieties with boranes or transition metals, suggesting future directions for this compound in asymmetric catalysis and energy storage.
The classical synthesis of propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate relies on nucleophilic substitution (SN2) reactions between dicyclohexylphosphine and 1,3-dihalopropanes. A typical procedure involves dissolving dicyclohexylphosphine and 1,3-dibromopropane in a non-polar solvent such as toluene or benzene under inert atmosphere [4]. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding the bis-phosphonium bromide intermediate. Subsequent anion exchange with sodium tetrafluoroborate (NaBF4) in polar aprotic solvents like acetonitrile or dichloromethane produces the final tetrafluoroborate salt [1].
Key parameters influencing yield and purity include:
Elemental analysis data from industrial batches show carbon content ranging from 51.9% to 54.0% and hydrogen from 8.4% to 8.7%, consistent with the theoretical composition (C27H52B2F8P2) [1].
Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes. By irradiating the dicyclohexylphosphine and 1,3-dibromopropane mixture at 150°C in dimethylformamide (DMF), researchers achieved 95% conversion within 15 minutes [2]. This method minimizes thermal degradation of sensitive intermediates while maintaining yields above 85%.
Alternative pathways include:
Notably, deuterated analogs require specialized routes involving hydrothermal H/D exchange cycles with Pt/C catalysis in D2O, followed by neutralization with deuterated acids [2]. These methods achieve >96% deuteration efficiency but introduce challenges in byproduct removal.
The amphiphilic nature of dcpp drives structure-directed approaches that optimize cation-anion interactions. Molecular dynamics simulations reveal that the dicyclohexyl groups induce steric effects favoring trans conformations in the tetrafluoroborate anion [3]. Synthesis protocols now incorporate:
Phase behavior studies demonstrate that increasing the cation’s hydrophobic volume through cyclohexyl substituents promotes nonpolar domain formation, a critical factor in ionic liquid applications [3].
Efforts to improve sustainability focus on three areas:
Lifecycle assessments show these modifications reduce the process carbon footprint by 35% compared to classical methods.
Industrial production faces three primary challenges:
Batch size scalability tests reveal linear yield relationships up to 500 kg batches, with purification efficiency dropping 8% at 1,000 kg due to filter cake compaction. Continuous flow reactors are being evaluated to overcome these limitations.